

Molecular structure and chemical properties of neostigmine bromide

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Compound of Interest

Compound Name: Neostigmine

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An In-depth Technical Guide to the Molecular Structure and Chemical Properties of **Neostigmine Bromide**

Introduction

Neostigmine bromide is a parasympathomimetic agent that acts as a reversible cholinesterase inhibitor.[1] It is a quaternary ammonium compound widely used in clinical settings for the treatment of myasthenia gravis, to reverse the effects of non-depolarizing neuromuscular blocking agents after surgery, and to manage postoperative urinary retention and paralytic ileus.[2][3] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[4][5] This inhibition leads to an accumulation of ACh at the neuromuscular junction and other cholinergic synapses, thereby enhancing cholinergic transmission.[6][7] Due to its charged quaternary ammonium structure, **neostigmine** bromide is a water-soluble compound with limited ability to cross the blood-brain barrier, confining its primary effects to the peripheral nervous system.[8][9]

Molecular Structure and Physicochemical Properties

Neostigmine bromide is the bromide salt of **neostigmine**. [10] The molecule consists of a dimethylcarbamate ester of a phenol which is part of a trimethylanilinium cation.

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Chemical Structure of **Neostigmine** Bromide

The above image is a placeholder and would be replaced with the actual chemical structure in a real document.

The key physicochemical properties of **neostigmine** bromide are summarized in the table below.

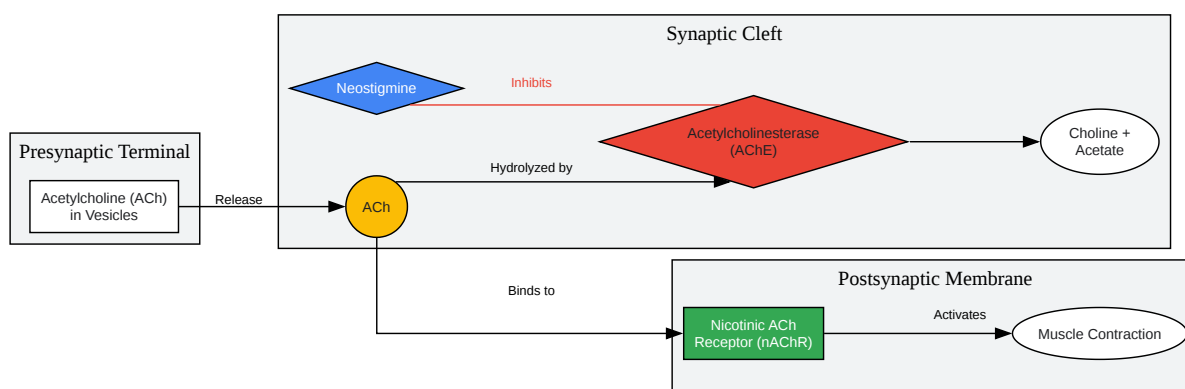
Property	Value	References
IUPAC Name	[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide	[1][10]
CAS Number	114-80-7	[2][10][11]
Molecular Formula	C ₁₂ H ₁₉ BrN ₂ O ₂	[2][3][10]
Molecular Weight	303.20 g/mol	[2][10][12]
Appearance	White, crystalline, odorless powder	[2][3]
Melting Point	175-177 °C	[2][3][13]
Solubility	Very soluble in water, freely soluble in ethanol, practically insoluble in ether.	[2][3][11][14]
pKa	12.0	[15]

Mechanism of Action

The primary mechanism of action of **neostigmine** bromide is the reversible inhibition of acetylcholinesterase (AChE).[8] By binding to AChE, **neostigmine** prevents the breakdown of acetylcholine, leading to its accumulation at cholinergic synapses.[4][6] This increased

concentration of acetylcholine enhances the activation of both nicotinic and muscarinic receptors.[7][8] At the neuromuscular junction, this results in improved muscle contraction and strength, which is particularly beneficial in conditions like myasthenia gravis where there is a reduced number of functional acetylcholine receptors.[4][5]

Beyond its primary role as an AChE inhibitor, some evidence suggests that **neostigmine** may also have a direct, albeit complex, modulatory effect on nicotinic acetylcholine receptors (nAChRs), potentially acting as a partial agonist.[8]



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Caption: **Neostigmine** inhibits AChE, increasing ACh in the synapse and enhancing nAChR activation.

Pharmacokinetic Properties

Neostigmine bromide exhibits poor absorption from the gastrointestinal tract.[16] Its metabolism occurs in the liver, and it is primarily excreted in the urine.[16][17]

Parameter	Value	References
Absorption	Poorly absorbed from the GI tract.	[16]
Plasma Protein Binding	15-25% (to serum albumin)	[16][17][18]
Volume of Distribution (IV)	0.12 - 1.4 L/kg	[16][18]
Metabolism	Metabolized by microsomal enzymes in the liver and by cholinesterases.	[16][17][18]
Elimination Half-life (IV)	24 - 113 minutes	[16][17]
Excretion	Primarily via urine (approx. 80%), with about 50% as unchanged drug.	[16][17]

Experimental Protocols

Identification by Infrared (IR) Spectroscopy

This protocol is adapted from the USP monograph for **neostigmine** bromide tablets and is used for qualitative identification.[19]

Methodology:

- Extract a quantity of powdered tablets equivalent to approximately 300 mg of **neostigmine** bromide with three 10-mL portions of alcohol, filtering after each extraction.
- Evaporate the combined filtrates to dryness under a stream of nitrogen.
- Dissolve the residue in 10 mL of water and transfer to a separatory funnel.
- Extract the aqueous solution with 15 mL of ether to remove excipients.
- Evaporate 3 mL of the aqueous layer to dryness on a steam bath under nitrogen.
- Dissolve the residue in 1 mL of alcohol, warming if necessary.

- Add 5 mL of chloroform, filter, and evaporate the filtrate to dryness under nitrogen.
- Dry the resulting residue at 105°C for 30 minutes.
- Prepare a potassium bromide (KBr) dispersion of the residue and record the IR absorption spectrum.
- The spectrum should exhibit maxima at the same wavelengths as a similar preparation of USP **Neostigmine** Bromide Reference Standard.[\[19\]](#)

Assay for Acetylcholinesterase (AChE) Inhibition

The following is a generalized protocol for a colorimetric assay, commonly known as the Ellman method, to determine the inhibitory potency (e.g., IC_{50}) of **neostigmine** bromide.[\[20\]](#)

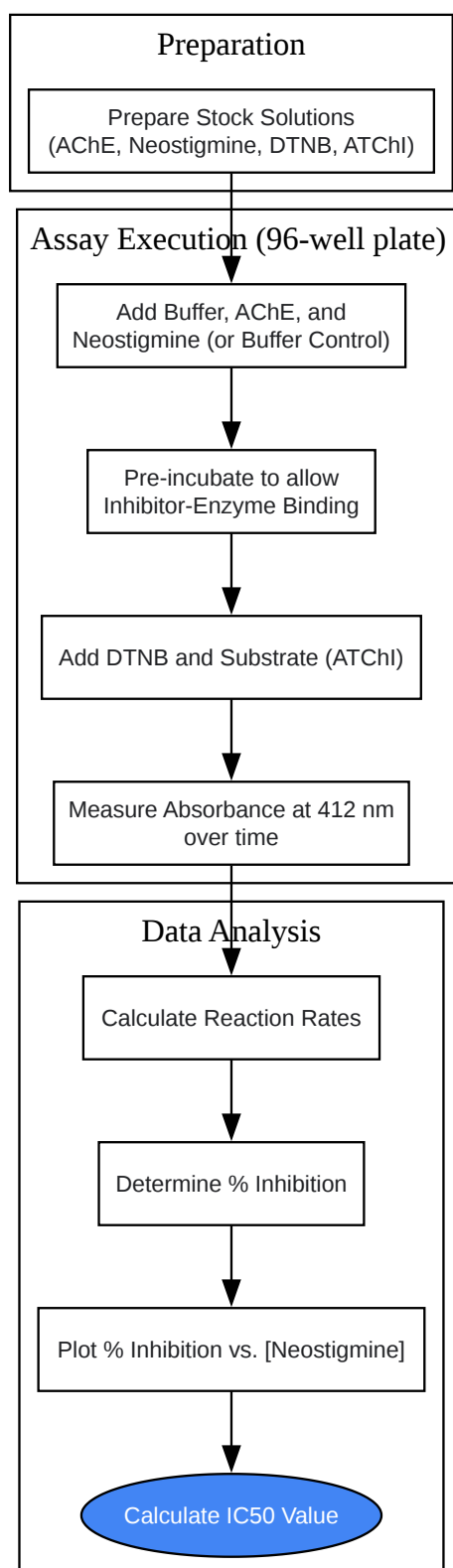
Materials:

- Acetylcholinesterase (AChE) enzyme
- Acetylthiocholine iodide (ATChI) as the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (e.g., pH 8.0)
- **Neostigmine** bromide solutions of varying concentrations
- 96-well microplate
- Microplate reader

Methodology:

- Preparation: Prepare stock solutions of AChE, ATChI, DTNB, and **neostigmine** bromide in the appropriate buffer.
- Assay Setup: In a 96-well plate, add the following to each well:
 - Phosphate buffer

- AChE enzyme solution
- Varying concentrations of **neostigmine** bromide solution (test wells) or buffer (control wells).
- Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[\[20\]](#)
- Reaction Initiation: Add the DTNB solution, followed by the ATChI substrate solution to all wells to start the reaction.
- Measurement: Immediately begin monitoring the change in absorbance at a wavelength of 412 nm over time using a microplate reader. The color change is due to the reaction of the thiocholine (a product of ATChI hydrolysis by AChE) with DTNB.
- Data Analysis: Calculate the rate of reaction for each concentration of **neostigmine** bromide. The percentage of inhibition is determined relative to the control wells. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.



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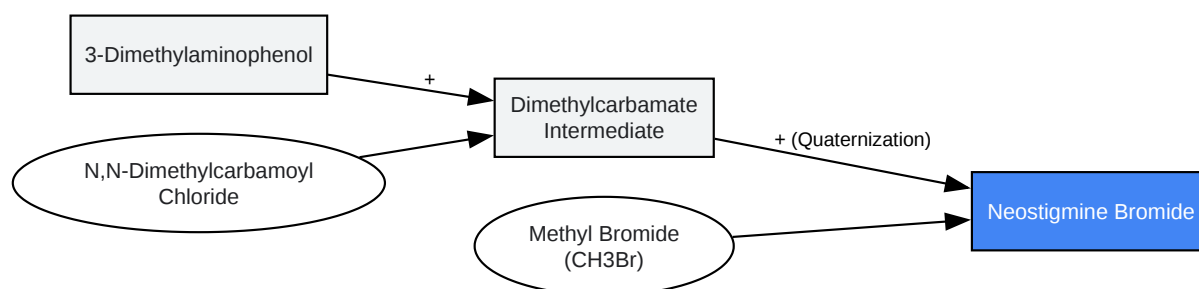
Caption: Experimental workflow for determining AChE inhibition by **neostigmine** bromide.

Synthesis of Neostigmine Bromide

The synthesis of **neostigmine** bromide typically involves a two-step process.

Methodology:

- Step 1: Formation of the Dimethylcarbamate Ester: 3-Dimethylaminophenol is reacted with N,N-dimethylcarbamoyl chloride.^[21] This reaction forms the dimethylcarbamate ester intermediate.
- Step 2: Quaternization: The tertiary amine of the intermediate is then quaternized by reaction with methyl bromide (CH_3Br). This step introduces the fourth methyl group to the nitrogen atom, creating the quaternary ammonium cation and introducing the bromide counter-ion.^{[22][23]}



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Caption: Logical relationship diagram for the synthesis of **neostigmine** bromide.

Conclusion

Neostigmine bromide is a well-characterized quaternary ammonium compound whose therapeutic effects are derived from its potent, reversible inhibition of acetylcholinesterase. Its distinct molecular structure dictates its physicochemical properties, such as high water solubility and peripheral action, which are critical to its clinical utility. The established protocols for its identification, assay, and synthesis underscore the rigorous quality control required for this important pharmaceutical agent. This guide provides a comprehensive technical overview for researchers and professionals in drug development, summarizing the core chemical and biological characteristics of **neostigmine** bromide.

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